Organic acids are naturally occurring in plants, animals, and microorganisms. They can be derived from fermentation processes, plant metabolism, and microbial activity. Common sources include citric acid from citrus fruits, acetic acid from vinegar, and lactic acid from fermented dairy products.
Organic acids can be classified into several categories:
The synthesis of organic acids can occur through various methods, including:
The production of organic acids via fermentation typically involves:
Organic acids generally have a simple structure characterized by one or more carboxyl groups. For example:
Key data points for acetic acid include:
Organic acids participate in various chemical reactions:
Example reaction:
In esterification, a catalyst such as sulfuric acid may be used to speed up the reaction. The reaction is reversible, and conditions such as removing water can drive it toward ester formation.
Organic acids exert their biological effects through various mechanisms:
For instance, citric acid plays a pivotal role in the citric acid cycle (Krebs cycle), which is essential for cellular respiration.
Relevant data includes pKa values indicating strength; for instance, acetic acid has a pKa of approximately 4.76.
Organic acids have extensive applications across various fields:
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